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Compound of Interest

Compound Name: iJak-381

Cat. No.: B10856076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of iJak-381, a Janus

kinase (JAK) inhibitor, against other kinases. The information is intended for researchers and

professionals involved in drug discovery and development to facilitate an objective assessment

of iJak-381's cross-reactivity and potential as a selective therapeutic agent.

Executive Summary
iJak-381 is a potent inhibitor of JAK1 and JAK2, demonstrating high affinity for these key

enzymes in cytokine signaling pathways. While exhibiting significant selectivity for JAK1 over

JAK2, it also shows inhibitory activity against other members of the JAK family, namely JAK3

and Tyk2, albeit at higher concentrations. This targeted activity profile suggests its potential for

therapeutic applications where modulation of the JAK-STAT signaling pathway is desired, such

as in inflammatory conditions like asthma. This guide presents the available quantitative data

on its kinase inhibition, details the experimental methodology for such assessments, and

illustrates the relevant signaling pathways.

Kinase Inhibition Profile of iJak-381
The selectivity of iJak-381 has been primarily characterized against the Janus kinase family.

The following table summarizes the inhibition constants (Ki) of iJak-381 for JAK1, JAK2, JAK3,

and Tyk2. Lower Ki values are indicative of higher binding affinity and more potent inhibition.
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Kinase Target Inhibition Constant (Ki) (nM)

JAK1 0.26

JAK2 0.62

JAK3 20.8

Tyk2 3.15

Data sourced from a kinase inhibition assay.[1]

Based on these findings, iJak-381 demonstrates a six-fold higher selectivity for JAK1 over

JAK2.[2][3][4][5]

Experimental Protocols
The determination of kinase inhibitor potency and selectivity is critical for drug development.

Below is a detailed methodology for a typical in vitro kinase inhibition assay used to determine

the inhibition constant (Ki) of a compound like iJak-381.

In Vitro Kinase Inhibition Assay for Ki Determination
Objective: To determine the inhibition constant (Ki) of a test compound against a panel of

purified kinases.

Materials:

Kinases: Purified, recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes.

Substrate: A specific peptide substrate for each kinase.

ATP: Adenosine triphosphate, as the phosphate donor.

Test Compound: iJak-381, dissolved in a suitable solvent (e.g., DMSO).

Assay Buffer: Typically contains Tris-HCl, MgCl2, and DTT to provide optimal conditions for

kinase activity.
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Detection Reagent: A system to quantify kinase activity, such as ADP-Glo™ Kinase Assay,

which measures the amount of ADP produced.

Microplates: 96-well or 384-well plates.

Procedure:

Compound Preparation: A serial dilution of iJak-381 is prepared in the assay buffer to create

a range of concentrations for testing.

Enzyme and Substrate Preparation: The kinase enzyme and its corresponding peptide

substrate are diluted to their optimal concentrations in the assay buffer.

Kinase Reaction:

The serially diluted iJak-381 is added to the wells of the microplate.

The kinase enzyme solution is then added to the wells containing the test compound and

incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow

for inhibitor binding.

The kinase reaction is initiated by the addition of a solution containing both ATP and the

peptide substrate.

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific

duration (e.g., 60 minutes).

Detection:

The kinase reaction is terminated.

The detection reagent (e.g., ADP-Glo™ reagent) is added to each well to quantify the

amount of ADP produced, which is directly proportional to the kinase activity.

Data Analysis:

The raw data (e.g., luminescence or fluorescence) is collected using a plate reader.
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The percentage of kinase inhibition for each concentration of iJak-381 is calculated

relative to a control with no inhibitor.

The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is

determined by plotting the percent inhibition against the logarithm of the inhibitor

concentration and fitting the data to a sigmoidal dose-response curve.

The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which

takes into account the concentration of ATP used in the assay relative to its Michaelis-

Menten constant (Km) for the specific kinase.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by iJak-381 and a typical

experimental workflow for assessing kinase cross-reactivity.
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JAK-STAT Signaling Pathway Inhibition by iJak-381
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JAK-STAT pathway inhibition by iJak-381.
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iJak-381 exerts its anti-inflammatory effects by inhibiting JAK1 and JAK2, which are crucial for

the signaling of various interleukins such as IL-4, IL-6, and IL-13.[6] This inhibition prevents the

phosphorylation of STAT6, a key step in the signaling cascade that leads to the transcription of

inflammatory genes.[6]
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Experimental Workflow for Kinase Selectivity Profiling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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